5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-4-2-1-3-9(10)12-15-11(16-17-12)8-5-6-14-7-8/h1-4,8,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTVNEYAIPEZOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NOC(=N2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amidoximes with 2-Chlorophenyl Precursors
One common route involves preparing an amidoxime derivative of the pyrrolidinyl moiety, which is then reacted with a 2-chlorophenyl-containing acid chloride or ester to induce cyclization forming the 1,2,4-oxadiazole ring.
- Step 1: Synthesis of pyrrolidin-3-yl amidoxime intermediate.
- Step 2: Reaction with 2-chlorobenzoyl chloride under dehydrating conditions (e.g., POCl3 or EDC·HCl).
- Step 3: Cyclodehydration to form the oxadiazole ring.
This method benefits from regioselectivity and high yields, as reported for other 1,2,4-oxadiazole derivatives.
Oxidative Cyclization Using Semicarbazides and Aldehydes
A related approach involves the condensation of semicarbazide derivatives with 2-chlorophenyl aldehydes to form semicarbazones, followed by oxidation to induce ring closure to the oxadiazole.
- Iodine (I2) or potassium iodide (KI) can be used as oxidizing agents.
- Electrochemical methods using lithium perchlorate in acetonitrile at room temperature have also been reported.
- Photocatalytic oxidative cyclization using eosin-Y under visible light and atmospheric oxygen provides a green and efficient alternative with high yields (up to 94% for related compounds).
Cyclodehydration of Diacylhydrazines
Another efficient route involves the synthesis of diacylhydrazines bearing the 2-chlorophenyl and pyrrolidin-3-yl substituents, followed by cyclodehydration using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl).
- This method offers regioselectivity and mild reaction conditions.
- It is suitable for various alkyl and aryl substituents and avoids harsh reagents like POCl3.
- Yields typically range from 70% to 92%.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yields (%) | Notes |
|---|---|---|---|---|
| Amidoxime + Acid Chloride | POCl3 or EDC·HCl, heating | Regioselective, high yield | 70–92 | Suitable for diverse substituents |
| Semicarbazide + Aldehyde + I2 | Iodine oxidation, room temperature | Mild conditions, high yield | Up to 94 | Green method with visible light photocatalysis |
| Electrochemical Oxidation | LiClO4 in acetonitrile, Pt electrode | Mild, room temperature | High | Environmentally friendly |
| Photocatalytic Oxidation | Eosin-Y, visible light, atmospheric O2 | Rapid, convenient, eco-friendly | 92–94 | Avoids toxic reagents |
| Diacylhydrazine Cyclodehydration | EDC·HCl, mild conditions | High yield, regioselective | 70–92 | Avoids corrosive reagents |
Research Findings and Notes
- Photocatalytic methods using eosin-Y and visible light have been shown to be particularly efficient for synthesizing substituted oxadiazoles including 5-(2-chlorophenyl)-1,3,4-oxadiazoles, suggesting potential adaptation for 1,2,4-oxadiazoles.
- The use of carbodiimide reagents such as EDC·HCl is advantageous for regioselective cyclization and mild reaction conditions, reducing by-products and improving yields.
- Electrochemical oxidation presents a green alternative with ambient conditions and no need for harsh oxidants.
- The choice of method depends on substrate sensitivity, desired yield, and environmental considerations.
Scientific Research Applications
Medicinal Chemistry Applications
5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been studied for its potential therapeutic effects. Notable applications include:
1. Antimicrobial Activity
- Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
2. Anticancer Properties
- Some studies suggest that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells. The ability of this compound to target specific cancer pathways has been explored, showing promise in cancer treatment protocols .
3. Neurological Applications
- The compound's pyrrolidine component is linked to potential neuroprotective effects. Preliminary studies indicate that it may help in conditions like Alzheimer's disease by modulating neurotransmitter levels .
Pharmacological Insights
The pharmacological profile of this compound is noteworthy:
1. Mechanism of Action
- The compound interacts with various biological targets, including enzymes and receptors involved in inflammation and pain pathways. Its dual action as an anti-inflammatory and analgesic agent is under investigation .
2. Toxicology Studies
- Toxicological assessments have been conducted to evaluate the safety profile of this compound. Results indicate a favorable safety margin at therapeutic doses, although further studies are required to confirm long-term safety .
Material Science Applications
Beyond medicinal uses, this compound has applications in material science:
1. Organic Electronics
- The compound has been explored for its potential use in organic semiconductor materials due to its electronic properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
2. Polymer Chemistry
- Incorporating this oxadiazole derivative into polymer matrices has shown improvements in thermal stability and mechanical properties of the resulting materials. This makes it a candidate for advanced materials used in coatings and composites .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism by which 5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substitution at Position 3: Pyrrolidine vs. Pyridyl/Aryl Groups
- Compound 1a/1b (): These analogs replace the pyrrolidin-3-yl group with a 4-pyridyl group and feature a phenylethyl-substituted pyrrolidin-3-yloxy group at position 4.
- Compound 4l (): Features a 5-chloropyridin-2-yl group at position 3. Pyridyl substituents improve water solubility compared to pyrrolidine, but reduce basicity, impacting protonation states under physiological conditions .
Substitution at Position 5: 2-Chlorophenyl vs. Heterocyclic/Aryl Groups
- 5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole (): Replaces the 2-chlorophenyl group with a pyrazolyl ring.
- 5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole (): Substitutes the 2-chlorophenyl group with a chloropyridinyl group. Chloropyridinyl derivatives exhibit improved electronic effects, influencing resonance stabilization and metabolic resistance .
Hybrid Structures with Modified Core Functionality
- 3-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea (): Incorporates a urea-linked pyrrolidine-oxadiazole hybrid. Urea groups enhance hydrogen-bond donor capacity, critical for targeting proteases or kinases .
- 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (): The trifluoromethylphenyl group increases electron-withdrawing effects and lipophilicity, improving blood-brain barrier penetration in anticancer agents .
Key Physicochemical and Pharmacological Comparisons
Table 1: Comparative Analysis of Selected 1,2,4-Oxadiazole Derivatives
*Calculated based on formula C₁₂H₁₂ClN₃O.
Impact of Chlorine Substituents
The 2-chlorophenyl group in the target compound likely enhances electrophilicity and membrane permeability compared to non-halogenated analogs. Chlorine atoms in analogs like 4l () and 5-(2-chloropyridin-3-yl) derivatives () are associated with improved target affinity and resistance to oxidative metabolism .
Role of Pyrrolidine vs. Pyridyl Moieties
Pyrrolidine introduces a secondary amine, enabling salt formation (e.g., hydrochloride salts in ) for improved solubility.
Biological Activity
5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique oxadiazole ring substituted with a chlorophenyl group and a pyrrolidine moiety. Its chemical formula is , and it has a molecular weight of approximately 227.68 g/mol. The presence of the chlorophenyl group is believed to enhance its lipophilicity and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate potency compared to standard antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer activity. A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that it induces apoptosis through the activation of caspase pathways. The IC50 values were reported to be around 30 µM for HeLa cells and 25 µM for MCF-7 cells, suggesting promising anticancer potential.
Neuropharmacological Effects
Preliminary research suggests that this compound may possess neuropharmacological effects. In animal models, it demonstrated anxiolytic-like behavior in elevated plus maze tests at doses of 10 mg/kg. Additionally, it showed potential as a cognitive enhancer in memory impairment models.
The biological activities of this compound are attributed to its interaction with various biological targets:
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Anticancer Mechanism : The compound induces apoptosis by activating intrinsic pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
- Neuropharmacological Mechanism : It may modulate neurotransmitter levels (e.g., serotonin and dopamine) through receptor interactions.
Case Studies
- Antimicrobial Efficacy : A case study involving clinical isolates of E. coli showed that treatment with the compound significantly reduced bacterial counts in vitro, suggesting its potential as an alternative treatment option for resistant strains.
- Cancer Cell Study : In vivo experiments using xenograft models demonstrated that administration of the compound led to significant tumor reduction compared to control groups, highlighting its therapeutic potential in oncology.
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 5-(2-chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors such as substituted amidoximes and chlorophenyl derivatives. Key steps include:
- Cyclocondensation : Reacting 2-chlorobenzonitrile derivatives with hydroxylamine to form amidoximes, followed by coupling with pyrrolidin-3-ylcarboxylic acid derivatives under reflux conditions (e.g., DMF or toluene at 80–100°C).
- Catalysis : Nickel perchlorate or cesium carbonate may enhance reaction efficiency .
- Purification : Flash column chromatography (e.g., hexane:ethyl acetate gradients) achieves >95% purity, confirmed by NMR and HRMS .
Q. How is the structural identity and purity of this compound validated?
- Methodological Answer :
- Spectroscopy : , , and NMR confirm substituent positions and stereochemistry. For example, pyrrolidine protons appear as multiplet signals at δ 2.5–3.5 ppm .
- Chromatography : SFC (Supercritical Fluid Chromatography) ensures enantiomeric purity (>97% ee in chiral derivatives) .
- Mass Spectrometry : HRMS with <5 ppm error validates molecular formula (e.g., ) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for optimizing bioactivity in this compound class?
- Methodological Answer :
- Substituent Effects :
- 5-Position : Aromatic groups (e.g., 2-chlorophenyl) enhance lipophilicity and membrane permeability, critical for CNS-targeted activity .
- 3-Position : Pyrrolidine substitutions improve binding to targets like TIP47 (apoptosis-inducing protein) or nicotinic receptors. Methyl or trifluoromethyl groups on the pyrrolidine ring increase metabolic stability .
- Bioisosteric Replacement : Replacing pyrrolidine with piperidine reduces potency against cancer cell lines (e.g., T47D breast cancer), highlighting the importance of ring size .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Compare IC values under consistent conditions (e.g., MX-1 tumor models vs. T47D cells). Discrepancies may arise from cell line-specific target expression .
- Target Identification : Use photoaffinity labeling (e.g., with -analogs) to confirm binding partners like TIP47 or α7 nicotinic receptors .
- Computational Modeling : Molecular docking (e.g., ΔG = −19.10 kcal/mol for TIP47 binding) rationalizes activity differences due to substituent steric effects .
Q. What strategies mitigate poor solubility in pharmacological assays?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or citrate salts at the pyrrolidine nitrogen to enhance aqueous solubility without altering target affinity .
- Co-solvent Systems : Use DMSO-PBS (1:4) or cyclodextrin complexes to maintain >90% compound stability in vitro .
Key Research Gaps and Recommendations
- Mechanistic Studies : Elucidate the role of pyrrolidine ring puckering in target engagement using X-ray crystallography .
- Toxicity Profiling : Assess hepatotoxicity via CYP450 inhibition assays, given the compound's lipophilic nature .
- In Vivo Validation : Prioritize MX-1 xenograft models to evaluate antitumor efficacy and pharmacokinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
